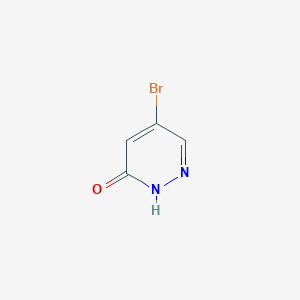

5-bromopyridazin-3(2H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1H-pyridazin-6-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-4(8)7-6-2-3/h1-2H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHDOBORGTYQVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NNC1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67264-08-8 | |

| Record name | 5-bromo-2,3-dihydropyridazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Pyridazinone Core: a Privileged Scaffold in Modern Chemistry

The pyridazin-3(2H)-one nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.com This distinction is due to its frequent appearance in a wide array of pharmacologically active compounds. mdpi.comresearchgate.net The structural features of the pyridazinone core, including the presence of nitrogen atoms and a keto group, allow for hydrogen bond formation and protonation reactions, which contribute to the diverse biological activities of molecules containing this ring system. mdpi.com

Pyridazinone derivatives have demonstrated a broad spectrum of biological effects, including anti-inflammatory, analgesic, anticancer, antimicrobial, and cardiovascular-protective properties. mdpi.comresearchgate.net Their structural similarity to DNA bases has also made them a target in pharmaceutical chemistry. researchgate.net The versatility of the pyridazinone core allows for easy functionalization at various positions, making it an attractive synthetic target for the development of new therapeutic agents. researchgate.net

The significance of the pyridazinone scaffold is further highlighted by its presence in drugs targeting cardiovascular diseases and cancer. nih.govtandfonline.com For instance, certain pyridazinone derivatives act as vasodilators, while others function as anticancer agents by inhibiting enzymes crucial for cancer cell proliferation. tandfonline.com The ability to modify the physicochemical properties of the pyridazinone scaffold through synthetic manipulation has led to its widespread application in drug design and discovery. frontiersin.org

Brominated Pyridazinones: Strategic Intermediates in Synthesis

Brominated pyridazinones, such as 5-bromopyridazin-3(2H)-one, serve as highly valuable intermediates in organic synthesis. The bromine atom acts as a versatile functional handle, enabling a variety of chemical transformations. Bromination is a fundamental reaction in organic synthesis, and the use of bromo-organic compounds is extensive. sci-hub.se

The presence of a bromine atom on the pyridazinone ring facilitates several key reactions:

Cross-Coupling Reactions: Halogenated pyridazinones readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of substituents, including aryl, alkyl, and alkenyl groups, onto the pyridazinone core. acs.org

Nucleophilic Substitution: The electron-deficient nature of the pyridazine (B1198779) ring makes halopyridazinones susceptible to nucleophilic attack. acs.org This allows for the displacement of the bromine atom by various nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of functionalized pyridazinones.

Halogen-Metal Exchange: Brominated pyridazinones can undergo halogen-metal exchange reactions, typically with organolithium or Grignard reagents, to form organometallic intermediates. acs.orgfigshare.comresearchgate.net These intermediates can then be reacted with a variety of electrophiles to introduce new functional groups onto the pyridazinone ring. acs.orgnih.gov

The strategic placement of the bromine atom at the 5-position of the pyridazinone ring in this compound offers specific regiochemical control in these synthetic transformations, making it a particularly useful building block.

Foundational Research on 5 Bromopyridazin 3 2h One

Direct Synthesis Approaches to Brominated Pyridazin-3(2H)-ones

Direct bromination of the pyridazin-3(2H)-one scaffold is a primary method for the synthesis of its bromo-derivatives. The key to this approach lies in controlling the regioselectivity of the bromination reaction.

Regioselective Bromination Strategies on Pyridazin-3(2H)-one Scaffolds

The electron-rich nature of the pyridazinone ring directs electrophilic substitution. To achieve regioselective bromination at the 5-position, specific reagents and conditions are necessary. While traditional methods using bromine (Br₂) in acetic acid can be effective, modern approaches often favor N-bromosuccinimide (NBS) as the brominating agent. The use of a Lewis acid catalyst, such as ferric chloride (FeCl₃), in a solvent like dichloromethane (B109758) can enhance the selectivity for the desired isomer. An optimized protocol might involve using 1.1 equivalents of NBS and 0.1 equivalents of FeCl₃ at a temperature ranging from 0°C to room temperature, which can yield the 5-bromo product in 80-85% with minimal formation of di-brominated byproducts.

Precursor-Based Synthetic Routes to the this compound Core

An alternative to direct bromination is the synthesis of the pyridazinone ring from acyclic precursors that already contain the necessary functionalities or can be easily functionalized.

Cyclization Reactions for De Novo Pyridazinone Ring Formation

The formation of the pyridazinone ring often involves the condensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine (B178648) or its derivatives. sphinxsai.com A common and historical precursor for halogenated pyridazinones is mucochloric acid (2,3-dichloro-4-oxo-2-butenoic acid) or its bromo analog, mucobromic acid. sphinxsai.comthieme-connect.de Reaction of these mucohalic acids with hydrazine hydrate (B1144303) leads to the formation of 4,5-dihalopyridazin-3(2H)-ones. thieme-connect.de For instance, the cyclization of mucochloric acid with semicarbazide (B1199961) hydrochloride in aqueous ethanol (B145695) yields 4,5-dichloro-2H-pyridazin-3-one. ijpronline.comresearchgate.net These dihalogenated pyridazinones can then serve as precursors for further functionalization.

Another approach involves the reaction of maleic anhydride (B1165640) derivatives with hydrazine to form the pyridazine (B1198779) ring. sphinxsai.com Furthermore, 1,4-ketoesters or ketoacids are valuable starting materials that react with hydrazines to produce pyridazinones. sphinxsai.com

A notable example is the synthesis of 2-tert-butyl-4,5-dichloro-3(2H)-pyridazinone through the reaction of tert-butylhydrazine (B1221602) with mucochloric acid. google.com This can proceed via an intermediate hydrazone followed by cyclization. google.com

Strategic Functionalization of Pyridazinone Rings Prior to Bromination

In some synthetic strategies, the pyridazinone ring is first substituted at other positions before the bromination step. For instance, N-alkylation of the pyridazin-3(2H)-one core is a common initial step. The introduction of a substituent at the N-2 position can influence the subsequent bromination's regioselectivity. For example, 2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one can be prepared by reacting pyridazin-3(2H)-one with 3-(bromomethyl)pyridine (B1585428) in the presence of a base like potassium carbonate in an aprotic solvent such as DMF. Subsequent bromination of this N-substituted pyridazinone can then be performed.

Advanced Synthetic Techniques for this compound Construction

Modern synthetic chemistry offers more efficient and streamlined methods for constructing complex molecules like this compound.

One-Pot and Multicomponent Reaction Methodologies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and sustainability. While specific one-pot syntheses for this compound are not extensively detailed in the provided search results, the principles of one-pot synthesis are widely applied in heterocyclic chemistry. mdpi.comnih.govmdpi.com For example, a one-pot condensation of a 1,2-diketone, a cyanoacetic acid ester, and hydrazine can be used to prepare substituted pyridazin-3(2H)-ones. thieme-connect.de The development of a one-pot method for this compound would likely involve the in-situ generation of a suitable precursor followed by cyclization and bromination in a sequential manner.

Multicomponent reactions (MCRs), which involve the reaction of three or more starting materials in a single step to form a product that contains portions of all the reactants, are also powerful tools. nih.gov A hypothetical MCR for a substituted 5-bromopyridazinone could involve the reaction of a β-dicarbonyl compound, a hydrazine, and a bromine source under conditions that promote cyclization and bromination.

Below is a table summarizing some of the synthetic approaches discussed:

| Synthetic Approach | Key Reagents and Precursors | Description | Reference |

| Direct Regioselective Bromination | Pyridazin-3(2H)-one, N-bromosuccinimide (NBS), FeCl₃ | Electrophilic bromination of the pre-formed pyridazinone ring, with regioselectivity controlled by the choice of brominating agent and catalyst. | |

| Cyclization from Mucohalic Acids | Mucochloric acid or Mucobromic acid, Hydrazine hydrate | Condensation reaction to form the 4,5-dihalopyridazin-3(2H)-one ring, which can be a precursor to the 5-bromo derivative. | sphinxsai.comthieme-connect.de |

| Cyclization from 1,4-Dicarbonyls | 1,4-Ketoesters or Ketoacids, Hydrazine | Formation of the pyridazinone ring through the reaction of a 1,4-dicarbonyl compound with a hydrazine derivative. | sphinxsai.com |

| N-Alkylation followed by Bromination | Pyridazin-3(2H)-one, Alkyl halide, Base, Brominating agent | Introduction of a substituent at the N-2 position prior to the bromination of the pyridazinone ring. |

Directed Functionalization Approaches (e.g., Lactam Directed Ortho C-H Magnesiation)

The direct functionalization of C-H bonds has emerged as a powerful and efficient strategy in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized starting materials. nih.govrsc.org In the context of pyridazinone chemistry, directed functionalization approaches, particularly those guided by the inherent functionality of the pyridazinone core itself, have proven to be of significant value. The pyridazinone moiety can act as an internal directing group, facilitating the selective activation of otherwise unreactive C-H bonds, typically at the ortho position. nih.govrsc.org This methodology allows for the late-stage diversification of the pyridazinone scaffold, which is a privileged structure in medicinal chemistry. rsc.org

One of the prominent methods in this category is the lactam-directed ortho C-H magnesiation. This technique involves the use of magnesium-based reagents to selectively deprotonate the C-H bond at the position ortho to the lactam functionality within the pyridazinone ring. The resulting magnesiated intermediate can then be trapped by a variety of electrophiles, leading to the formation of diverse functionalized pyridazin-3(2H)-ones. nih.govacs.org

The regioselectivity of these reactions is a key advantage. For instance, in substrates such as 2-benzyl-5-chloro- and 2-benzyl-6-chloropyridazin-3(2H)-one, the use of less nucleophilic magnesium amides like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) enables regioselective C-H magnesiation at the C-4 position. nih.govresearchgate.net This approach avoids competing nucleophilic addition or substitution reactions. The subsequent quenching of these magnesiated pyridazinones with different electrophiles provides access to a wide array of previously challenging-to-synthesize pyridazin-3(2H)-one derivatives. nih.govacs.org

Research has also explored the selective bromine-magnesium exchange as a complementary method. For example, the treatment of 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one with MesMgBr (mesitylmagnesium bromide) results in selective bromine-magnesium exchange at the C-5 position. nih.govacs.org However, the choice of the Grignard reagent is crucial, as more nucleophilic reagents like butylmagnesium chloride (BuMgCl), isopropylmagnesium chloride (i-PrMgCl), and phenylmagnesium chloride (PhMgCl) can lead to a mixture of products arising from both nucleophilic addition-elimination at C-4 and bromine-magnesium exchange at C-5. nih.govacs.orgresearchgate.net

The versatility of the pyridazinone core as a directing group has been further demonstrated in palladium-catalyzed C-H activation reactions. nih.govrsc.org These transformations have enabled a range of functionalizations, including arylation, carboxylation, olefination, thiolation, acetoxylation, and halogenation, ortho to the directing pyridazinone moiety. nih.govrsc.org

Research Findings on Lactam Directed Ortho C-H Magnesiation

The following table summarizes the outcomes of lactam-directed ortho C-H magnesiation and subsequent electrophilic quench for different pyridazinone substrates.

| Substrate | Reagent | Position of Magnesiation | Electrophile | Product | Reference |

|---|---|---|---|---|---|

| 2-benzyl-5-chloropyridazin-3(2H)-one | TMPMgCl·LiCl | C-4 | Various | 4-substituted-2-benzyl-5-chloropyridazin-3(2H)-one derivatives | nih.gov, researchgate.net |

| 2-benzyl-6-chloropyridazin-3(2H)-one | TMPMgCl·LiCl | C-4 | Various | 4-substituted-2-benzyl-6-chloropyridazin-3(2H)-one derivatives | nih.gov, researchgate.net |

Research Findings on Bromine-Magnesium Exchange

The table below details the results of bromine-magnesium exchange reactions on brominated pyridazinone precursors, highlighting the influence of the Grignard reagent on the reaction pathway.

| Substrate | Reagent | Observed Reaction | Reference |

|---|---|---|---|

| 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | MesMgBr | Selective bromine-magnesium exchange at C-5 | nih.gov, acs.org |

| 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | BuMgCl, i-PrMgCl, PhMgCl | Nucleophilic addition-elimination at C-4 and bromine-magnesium exchange at C-5 | nih.gov, acs.org, researchgate.net |

| 2-benzyl-5-bromopyridazin-3(2H)-one (unsubstituted at C-4) | Nucleophilic RMgCl (R = Bu, i-Pr, Ph) | Addition could not be suppressed | nih.gov, acs.org, researchgate.net |

Halogen-Metal Exchange Reactions

Halogen-metal exchange is a powerful strategy for the functionalization of aryl and heteroaryl halides. In the context of this compound, this approach enables the introduction of a wide range of substituents onto the pyridazinone ring.

The bromine atom at the C-5 position of the pyridazinone ring is susceptible to exchange with magnesium, forming a Grignard-type reagent. This organomagnesium intermediate can then react with various electrophiles. However, the outcome of these reactions is highly dependent on the nature of the organomagnesium reagent used and the substitution pattern on the pyridazinone core.

The reaction of this compound derivatives with Grignard reagents often faces challenges regarding regioselectivity. Research has shown that a competitive nucleophilic addition-elimination reaction can occur at the C-4 position, alongside the desired bromine-magnesium exchange at C-5. nih.gov

The choice of the Grignard reagent is critical in controlling the reaction pathway. Studies on 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one demonstrated that selective bromine-magnesium exchange at C-5 could be successfully achieved using a sterically hindered and less nucleophilic Grignard reagent, Mesitylmagnesium bromide (MesMgBr). nih.govacs.org In contrast, when more nucleophilic Grignard reagents such as butylmagnesium chloride (BuMgCl), isopropylmagnesium chloride (i-PrMgCl), or phenylmagnesium chloride (PhMgCl) were employed, a mixture of products resulting from both nucleophilic addition at C-4 and bromine-magnesium exchange at C-5 was observed. nih.govacs.org

For substrates lacking a substituent at the C-4 position, such as 2-benzyl-5-bromopyridazin-3(2H)-one, the suppression of the undesired nucleophilic addition becomes even more challenging. nih.govacs.orgresearchgate.net In these cases, treatment with Grignard reagents can lead to the formation of 4,5-disubstituted pyridazin-3(2H)-ones through a cine substitution mechanism, where the initial attack of the Grignard reagent occurs at C-4. nih.govacs.orgacs.org

The following table summarizes the observed reactivity of 2-benzyl-5-bromopyridazin-3(2H)-one derivatives with different organomagnesium reagents.

Table 1: Regioselectivity of Bromine-Magnesium Exchange in 2-Benzyl-5-bromopyridazin-3(2H)-one Derivatives

| Substrate | Organomagnesium Reagent | Predominant Reaction Pathway(s) | Reference(s) |

|---|---|---|---|

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Mesitylmagnesium bromide (MesMgBr) | Selective bromine-magnesium exchange at C-5 | nih.gov, acs.org |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Butylmagnesium chloride (BuMgCl) | Nucleophilic addition at C-4 and bromine-magnesium exchange at C-5 | nih.gov, acs.org |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Isopropylmagnesium chloride (i-PrMgCl) | Nucleophilic addition at C-4 and bromine-magnesium exchange at C-5 | nih.gov, acs.org |

| 2-Benzyl-5-bromo-4-methoxypyridazin-3(2H)-one | Phenylmagnesium chloride (PhMgCl) | Nucleophilic addition at C-4 and bromine-magnesium exchange at C-5 | nih.gov, acs.org |

An alternative strategy to achieve regioselective functionalization of the pyridazinone core involves directed C-H magnesiation. This method circumvents the issues associated with halogen-metal exchange by directly activating a C-H bond.

For 5-halopyridazin-3(2H)-one derivatives, the use of less nucleophilic magnesium amide bases, such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl), has been shown to facilitate regioselective C-H magnesiation at the C-4 position. nih.govacs.org This reaction is an example of a directed ortho-metalation, where the lactam functionality directs the magnesium base to the adjacent C-4 position. This intermolecular magnesiation provides a pathway to 4-substituted pyridazinones after quenching the resulting organomagnesium intermediate with an electrophile. nih.govacs.org This approach has been successfully applied to substrates like 2-benzyl-5-chloro- and 2-benzyl-6-chloropyridazin-3(2H)-one. nih.govresearchgate.net

The development of dialkylmagnesium bases, such as sBu₂Mg, has further expanded the scope of directed magnesiation, allowing for mild and highly regioselective ortho-magnesiations on various aromatic and heterocyclic systems. nih.govrsc.org While not explicitly detailed for this compound itself in the provided context, this methodology highlights the potential for sequential ortho,ortho'-functionalizations, which could be applicable to appropriately substituted pyridazinone systems. nih.govrsc.org

The formation of organozinc intermediates from this compound derivatives provides a valuable route for subsequent carbon-carbon bond formation, particularly through Negishi cross-coupling reactions.

Zincated pyridazin-3(2H)-ones can be generated through two primary methods. The first involves a bromine-magnesium exchange reaction on a bromopyridazinone, followed by transmetalation with a zinc salt like zinc chloride (ZnCl₂). researchgate.net The second method is a direct C-H zincation at the C-4 position, which is directed by the lactam group, using a reagent such as TMPZnCl·LiCl. researchgate.netresearchgate.net

These in situ generated organozinc reagents are effective nucleophiles in palladium-catalyzed Negishi cross-coupling reactions with iodo(hetero)arenes. researchgate.net This two-step, one-pot procedure offers a novel and efficient pathway to synthesize (hetero)aryl-substituted pyridazin-3(2H)-ones. researchgate.netresearchgate.net

Bromine-Magnesium Exchange (Grignard-Type Reactions)

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netmdpi.com For this compound and its derivatives, these reactions provide a powerful means of introducing aryl, heteroaryl, and alkynyl groups.

The bromine atom at the C-5 position of the pyridazinone ring makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions. These reactions typically involve the oxidative addition of the C-Br bond to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Different types of palladium-catalyzed coupling reactions have been utilized to functionalize the pyridazinone core:

Negishi Coupling: As mentioned previously, zincated pyridazin-3(2H)-ones, formed via halogen-metal exchange/transmetalation or directed zincation, readily participate in Negishi reactions with iodo(hetero)arenes. researchgate.netresearchgate.net This method has been successfully used to prepare a variety of (hetero)arylpyridazin-3(2H)-ones. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent with an organic halide. While direct examples with this compound are not detailed in the provided search results, the Suzuki coupling of related chloro- and methoxy-substituted pyridazinones with arylboronic acids has been reported to yield the corresponding aryl- and diaryl-pyridazinones. researchgate.net This suggests that this compound would be a viable substrate for this transformation.

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling has been effectively used with dihalopyridazinones to synthesize dialkynyl-substituted pyridazinones. researchgate.net This highlights the potential for applying this methodology to this compound to introduce alkynyl moieties.

Heck Coupling: The Heck reaction couples an alkene with an aryl or vinyl halide. It is a widely used method for the synthesis of substituted alkenes. mdpi.com Although not specifically detailed for this compound, its utility in coupling aryl bromides makes it a plausible reaction for the functionalization of this heterocycle.

The following table provides a summary of palladium-catalyzed coupling reactions applicable to halopyridazinones.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of Halopyridazinones

| Coupling Reaction | Halopyridazinone Substrate | Coupling Partner | Product Type | Reference(s) |

|---|---|---|---|---|

| Negishi | Zincated pyridazin-3(2H)-ones | Iodo(hetero)arenes | (Hetero)arylpyridazin-3(2H)-ones | researchgate.net, researchgate.net |

| Suzuki-Miyaura | Chloro- and methoxy-pyridazinones | Arylboronic acids | Aryl- and diaryl-pyridazinones | researchgate.net |

Other Metal-Catalyzed Coupling Approaches

Beyond the more common palladium-catalyzed reactions, other metal-catalyzed transformations can be employed to functionalize the pyridazinone ring. For example, Stille cross-coupling reactions, which utilize organotin reagents, have been used for the functionalization of related heterocyclic systems and represent a potential route for derivatization. researchgate.net Additionally, transition metal-catalyzed C-P coupling reactions offer a method for the construction of carbon-phosphorus bonds, which could be applied to this compound to create novel organophosphorus compounds. sustech.edu.cnresearchgate.net

Nucleophilic Substitution Reactions

The this compound scaffold can undergo nucleophilic substitution at two main sites: the nitrogen atom of the pyridazinone ring and the carbon atom bearing the bromine.

N-alkylation at the pyridazinone nitrogen is a common nucleophilic substitution reaction. This is typically achieved by treating the pyridazinone with an alkyl halide in the presence of a base, such as potassium carbonate or sodium hydride, in an aprotic solvent like DMF. The base deprotonates the N-H group, generating a nucleophilic nitrogen that subsequently attacks the alkyl halide.

Nucleophilic aromatic substitution (SNAr) at the C5 position is less common due to the electron-rich nature of the pyridazinone ring. However, reactions with strong nucleophiles can occur. Studies involving 2-benzyl-5-halopyridazin-3(2H)-ones and Grignard reagents have shown unexpected reactivity. researchgate.net Instead of a simple substitution at the C5 position, a tandem reaction involving nucleophilic addition-elimination at C4 and bromine-magnesium exchange at C5 was observed, ultimately leading to 4,5-disubstituted pyridazin-3(2H)-ones. researchgate.net This highlights the complex reactivity patterns that can emerge with highly reactive nucleophiles.

Direct Nucleophilic Aromatic Substitution (SNAr) Pathways

The functionalization of halopyridazine derivatives with various nucleophiles, such as oxygen, nitrogen, and sulfur-based reagents, through nucleophilic aromatic substitution (SNAr) is a well-documented and fundamental reaction. acs.org The π-deficient nature of the pyridazine ring makes it susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of a good leaving group like bromine. acs.org

The SNAr reaction on the pyridazinone core generally proceeds via a two-step addition-elimination mechanism. govtpgcdatia.ac.in The process is initiated by the attack of a nucleophile at the carbon atom bearing the halogen (ipso-substitution), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. govtpgcdatia.ac.in Subsequent elimination of the bromide ion restores the aromaticity of the ring and yields the substituted product. For the pyridazinone system, deprotonation of the ring N-H can enhance the electrophilicity at the C-5 position, facilitating the nucleophilic attack. The general propensity for halogenopyridazines to undergo substitution reactions without ring-opening highlights the stability of the heterocyclic core during these transformations. wur.nl

Investigation of Cine Substitution Pathways

In contrast to direct SNAr, cine substitution represents a pathway where the incoming nucleophile attacks a ring position other than the one bearing the leaving group. govtpgcdatia.ac.in Investigations into the reactivity of 5-halopyridazinones have revealed unexpected reaction outcomes consistent with cine substitution mechanisms, particularly when strong bases or organometallic reagents are employed. researchgate.net

A notable example involves the reaction of 2-benzyl-5-halopyridazin-3(2H)-ones with Grignard reagents. researchgate.net Instead of the anticipated 5-substituted product from a direct substitution, this reaction unexpectedly yields 4,5-disubstituted pyridazin-3(2H)-ones upon quenching with an electrophile. researchgate.net This outcome is attributed to the initial deprotonation at the C-4 position, which is more acidic, forming a stable, resonance-stabilized anionic intermediate. researchgate.net This anion is then trapped by an electrophile, leading to the observed 4,5-disubstitution pattern in what is described as the first instance of an anionic σ(H)-adduct being quenched by electrophiles before elimination can occur. researchgate.net

| Starting Material | Reagents | Intermediate | Product | Pathway | Reference |

| 2-Benzyl-5-halopyridazin-3(2H)-one | 1. Grignard Reagent (RMgX) | Anionic σ(H)-adduct at C-4 | 4,5-Disubstituted pyridazin-3(2H)-one | Cine Substitution | researchgate.net |

| 2. Electrophile (e.g., Br₂, I₂) |

Electrophilic Reactions

Reactivity with Diverse Electrophilic Quenching Agents

While the electron-deficient pyridazinone ring is generally unreactive towards direct electrophilic aromatic substitution, it can be functionalized with electrophiles following a metal-halogen exchange or a directed metalation step. acs.orgmnstate.edu This strategy involves the generation of a nucleophilic pyridazinone intermediate (e.g., a magnesiated or zincated species) which then readily reacts with a variety of electrophilic quenching agents. researchgate.netfigshare.com

The bromine-magnesium exchange on bromopyridazinone derivatives is a key method for generating these reactive intermediates. For instance, treating 2-benzyl-5-bromo-4-methoxypyridazin-3(2H)-one with a Grignard reagent like n-BuMgCl facilitates a bromine-magnesium exchange at the C-5 position. acs.orgresearchgate.net The resulting magnesiated species can be trapped with different electrophiles to introduce a range of functional groups. Similarly, less nucleophilic magnesium amides can achieve regioselective C-H magnesiation at the C-4 position, and the resulting organometallic intermediate can be quenched with electrophiles to furnish diverse pyridazin-3(2H)-one derivatives. researchgate.net

| Pyridazinone Intermediate | Electrophilic Quenching Agent | Resulting Functional Group | Product Example | Reference |

| Magnesiated at C-5 | Deuterium oxide (D₂O) | Deuterium | 2-Benzyl-4-butyl-5-deuteropyridazin-3(2H)-one | acs.org |

| Magnesiated at C-4/C-5 | Iodine (I₂) | Iodine | 4,5-Disubstituted iodo-pyridazinone | |

| Magnesiated at C-4/C-5 | Bromine (Br₂) | Bromine | 4,5-Disubstituted bromo-pyridazinone | |

| Magnesiated at C-4/C-5 | Alkyl halides | Alkyl group | 4,5-Disubstituted alkyl-pyridazinone | |

| Magnesiated at C-4 | Dimethylformamide (DMF) | Formyl (-CHO) | 2-Benzyl-5-methoxy-3-oxo-2,3-dihydropyridazine-4-carbaldehyde | acs.org |

Ring Transformation Reactions

Pyridazinone derivatives can undergo significant structural modifications through ring transformation reactions, which include both ring expansion and ring contraction, leading to the formation of different heterocyclic systems. wikipedia.orgelte.hu These transformations are often driven by specific reagents or external stimuli like light. rsc.orgrsc.org

Mechanistic and Synthetic Aspects of Ring Expansion and Contraction

Ring expansion and contraction reactions provide pathways to novel molecular scaffolds that may be difficult to access through direct synthesis. wikipedia.orgrsc.org For example, tetrahydropyridazinone systems have been shown to undergo both types of transformations depending on the reaction conditions. The reaction of 6-methyl-2-phenyltetrahydropyridazin-3-one with dimethyl acetylenedicarboxylate (B1228247) results in a ring expansion to a 1-anilino-tetrahydroazepin-4-one derivative. rsc.orgrsc.org In contrast, the same pyridazinone undergoes a photochemical ring contraction, yielding a 1-anilino-5-methylpyrrolidin-2-one. rsc.orgrsc.org Another documented transformation is the ring contraction of pyridazinone derivatives into pyrazolone (B3327878) derivatives. jst.go.jp

| Starting Material | Conditions / Reagent | Transformation | Product | Reference |

| 6-Methyl-2-phenyltetrahydropyridazin-3-one | Dimethyl acetylenedicarboxylate | Ring Expansion | 1-Anilino-tetrahydroazepin-4-one derivative | rsc.orgrsc.org |

| 6-Methyl-2-phenyltetrahydropyridazin-3(2H)-one | Photochemical (hν) | Ring Contraction | 1-Anilino-5-methylpyrrolidin-2-one | rsc.orgrsc.org |

| Pyridazinone derivatives | Not specified | Ring Contraction | Pyrazolone derivatives | jst.go.jp |

Formation of Fused Heterocyclic Systems via Ring Transformations

The pyridazinone core also serves as a precursor for the synthesis of various fused heterocyclic systems. organic-chemistry.orgorganic-chemistry.org These reactions often involve intramolecular cyclization of appropriately functionalized pyridazinone derivatives.

A clear example is the synthesis of substituted furo[2,3-d]pyridazinones. This is achieved through the reaction of 5-alkynyl-4-chloro- or 4-alkynyl-5-chloro-2-methylpyridazin-3(2H)-ones with nucleophiles under basic conditions, such as potassium hydroxide (B78521) in dioxane at elevated temperatures. This intramolecular cyclization demonstrates the utility of substituted halopyridazinones as versatile intermediates in constructing more complex, fused heterocyclic architectures.

Mechanistic Investigations of Reactions Involving 5 Bromopyridazin 3 2h One

Elucidation of Detailed Reaction Pathways for Halogen-Metal Exchange

The halogen-metal exchange is a pivotal reaction for the functionalization of 5-bromopyridazin-3(2H)-one, converting the carbon-bromine bond into a more reactive carbon-metal bond. Mechanistic studies on analogous aryl halides have proposed two primary pathways for this transformation, both of which are considered relevant to this pyridazinone derivative.

The first proposed mechanism is a nucleophilic pathway that proceeds through the formation of a reversible "ate-complex". In this pathway, an organolithium reagent (R-Li) attacks the bromine atom on the pyridazinone ring, generating a transient, negatively charged intermediate. This complex can then decompose to form the lithiated pyridazinone and an alkyl halide (R-Br). Kinetic studies on various aryl halides support this nucleophilic mechanism where the carbanion of the organolithium species directly attacks the halogen atom.

A second, alternative mechanism involves a single electron transfer (SET) process. This pathway postulates that the reaction is initiated by the transfer of a single electron from the organolithium reagent to the bromo-pyridazinone, leading to the formation of a radical anion and a radical cation. These species can then collapse to form the desired organometallic product and a lithium halide. The detection of radical species by EPR spectroscopy in reactions involving certain alkyl halides provides evidence for this pathway. The operation of either mechanism can be influenced by factors such as the solvent, temperature, and the specific structure of the organolithium reagent, including its aggregation state.

Mechanistic Insights into Regioselective Functionalization Processes

A significant challenge in the functionalization of this compound is the presence of an acidic N-H proton on the pyridazinone ring. This proton can be readily abstracted by strongly basic organometallic reagents like n-butyllithium, leading to undesired side reactions and consumption of the reagent. Mechanistic understanding has led to the development of protocols that ensure regioselective functionalization at the C5 position.

A highly effective strategy involves a sequential two-step metalation process. The proposed mechanism for achieving high regioselectivity is as follows:

Deprotonation: Initially, a bulky and less nucleophilic Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), is introduced. This reagent selectively abstracts the acidic N-H proton at a non-cryogenic temperature (e.g., 0 °C) to form a stable N-magnesium salt intermediate. This step effectively protects the acidic site from the subsequent organolithium reagent.

Halogen-Metal Exchange: Following the deprotonation, an organolithium reagent, typically n-butyllithium (n-BuLi), is added at a lower temperature (e.g., -20 °C). With the acidic proton site blocked, the n-BuLi exclusively engages in a halogen-metal exchange at the C5 position, replacing the bromine atom with lithium.

This sequential addition protocol solves the problem of intermolecular quenching and directs the functionalization to the desired carbon atom, providing a robust mechanistic basis for the regioselective synthesis of C5-substituted pyridazinone derivatives.

Analysis of Catalytic Cycles in Metal-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming new carbon-carbon bonds at the C5 position of the pyridazinone ring. The mechanism of these reactions is generally understood to proceed through a well-defined catalytic cycle involving a palladium catalyst.

The catalytic cycle for the Suzuki coupling of this compound with an organoboron compound can be described in three fundamental steps:

Oxidative Addition: The cycle begins with a catalytically active palladium(0) complex, which undergoes oxidative addition into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square planar palladium(II) intermediate, where both the pyridazinone moiety and the bromide are bonded to the palladium center.

Transmetalation: In this step, a base activates the organoboron compound (e.g., a boronic acid), which then transfers its organic group to the palladium(II) complex, displacing the bromide ligand. This forms a new diorganopalladium(II) intermediate.

Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium center. This forms the new C-C bond, yielding the 5-arylpyridazin-3(2H)-one product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of this cycle is highly dependent on the choice of catalyst, ligands, base, and solvent. The following table details the conditions for a specific application of this reaction.

Table 1: Conditions for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine Note: This is an analogue, where the bromine is at the C3 position, illustrating the general conditions for such reactions on a bromopyridazine core.

| Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (5%) | 2 M Na₂CO₃ | DME/Ethanol (B145695)/H₂O | 80 | 28 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5%) | 2 M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 25 |

| 4-Formylphenylboronic acid | Pd(PPh₃)₄ (5%) | 2 M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 14 |

| Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5%) | 2 M Na₂CO₃ | DME/Ethanol/H₂O | 80 | 20 |

Data sourced from studies on analogous bromopyridazine systems. nih.gov

Understanding the Fundamental Mechanisms of Ring Transformations

The pyridazine (B1198779) ring can participate in fundamental transformations that alter its structure, most notably through cycloaddition reactions. A key mechanistic pathway relevant to pyridazine chemistry is the inverse-electron-demand Diels-Alder reaction. In this type of transformation, the electron-poor pyridazine ring (or a related azine like a 1,2,4-triazine) acts as the diene component, reacting with an electron-rich dienophile (such as an enamine or ynamine).

The generally accepted mechanism for this transformation proceeds as follows:

[4+2] Cycloaddition: The electron-rich dienophile adds across the diene system of the pyridazine nucleus. This concerted reaction forms a transient, bicyclic intermediate containing a nitrogen bridge.

Retro-Diels-Alder (Cycloreversion): The bicyclic adduct is often unstable and readily undergoes a retro-Diels-Alder reaction. This step involves the extrusion of a small, stable molecule. In the case of reactions starting with a 1,2,4-triazine (B1199460) to form a pyridazine, this extruded molecule is typically molecular nitrogen (N₂). This cycloreversion process is entropically favored and drives the reaction towards the formation of a new, more stable aromatic ring.

This sequence of a Diels-Alder reaction followed by a cycloreversion provides a powerful mechanistic route for the synthesis and transformation of pyridazine and other diazine ring systems, allowing for the construction of complex heterocyclic frameworks.

Computational Chemistry and Theoretical Studies on 5 Bromopyridazin 3 2h One

Density Functional Theory (DFT) Calculations: A Method without Application

DFT is a cornerstone of modern computational chemistry, enabling the calculation of various electronic and structural properties. A typical DFT study would involve the analysis of frontier molecular orbitals, electrostatic potential, and charge distribution, which are crucial for understanding a molecule's behavior.

Analysis of Electronic Structure (HOMO-LUMO Profiles)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The energy difference between them, the HOMO-LUMO gap, provides a measure of molecular stability. For 5-bromopyridazin-3(2H)-one, the specific energy values for these orbitals and the resulting energy gap have not been reported.

Mapping of Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how a molecule will interact with other chemical species. No MEP maps for this compound are currently available in the public domain.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It quantifies donor-acceptor interactions, which are fundamental to understanding hyperconjugation and resonance effects. Such an analysis for this compound has not been documented.

Prediction of Nonlinear Optical (NLO) Properties

Computational methods can predict a molecule's potential for applications in nonlinear optics by calculating properties like polarizability and hyperpolarizability. There is no available data on the predicted NLO properties of this compound.

Atomic Charge Distribution Analysis

Understanding the distribution of partial atomic charges within a molecule is essential for modeling its electrostatic interactions. Methods like Mulliken or Natural Population Analysis (NPA) are used for these calculations. Specific atomic charge values for this compound are not found in the literature.

Reaction Pathway Modeling and Transition State Analysis

Modeling reaction pathways and analyzing transition states are critical for understanding reaction mechanisms and kinetics. These computationally intensive studies can elucidate the step-by-step process of a chemical transformation, identifying energy barriers and intermediate structures. To date, no such theoretical studies focusing on the reaction pathways involving this compound have been published.

While a study on the related compound, 4,5-dichloropyridazin-3-(2H)-one, has been conducted, providing some computational data for that molecule, these findings cannot be extrapolated to this compound due to the different substitution pattern which would significantly alter its electronic and structural properties researchgate.net. The absence of specific research on this compound highlights a gap in the current body of scientific knowledge, presenting an opportunity for future computational investigation.

Prediction and Elucidation of Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are computational methods used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. wikipedia.orgnih.gov These models are built on the principle that the structure of a molecule dictates its properties. mdpi.com For this compound, a QSAR study would involve calculating a variety of molecular descriptors that quantify its physicochemical properties.

Molecular Descriptors: These descriptors fall into several categories, including:

Electronic Descriptors: Such as dipole moment, polarizability, and energies of frontier molecular orbitals (HOMO and LUMO). These are crucial for understanding how the molecule will interact with other charged or polar species. For instance, the HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. mdpi.comresearchgate.net

Steric Descriptors: Including molecular volume, surface area, and specific conformational angles, which describe the size and shape of the molecule.

Topological Descriptors: Numerical indices derived from the 2D representation of the molecule, which describe its connectivity and branching.

By developing a mathematical model that links these descriptors to a specific activity (e.g., inhibitory concentration against an enzyme), researchers can predict the activity of new, unsynthesized derivatives. nih.govslideshare.net This approach is widely used in drug discovery to prioritize which compounds to synthesize and test, saving significant time and resources. mdpi.com For pyridazinone derivatives, which are known for a wide range of biological activities, QSAR can help identify the key structural features responsible for their therapeutic effects. nih.govscispace.com

Table 1: Illustrative Molecular Descriptors for QSAR Analysis of a Pyridazinone Derivative

| Descriptor Type | Descriptor Name | Typical Calculated Value | Significance in Reactivity |

| Electronic | HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability | |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability and reactivity | |

| Dipole Moment | 3.5 Debye | Influences solubility and non-covalent interactions | |

| Steric | Molecular Weight | 191.0 g/mol | Basic property affecting diffusion and transport |

| Molar Volume | 150 cm³/mol | Relates to size and fit in binding pockets | |

| Thermodynamic | LogP | 1.8 | Predicts lipophilicity and membrane permeability |

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors calculated in a typical QSAR study.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. nih.gov For this compound, MD simulations can provide detailed insights into its behavior in a biological environment, such as in solution or interacting with a protein target. mdpi.com

The simulation process begins with a starting structure of the molecule, often placed in a simulated box of solvent molecules (e.g., water). The interactions between all atoms are described by a "force field," a set of equations and parameters that calculate the potential energy of the system. The simulation then calculates the net force on each atom and uses Newton's laws of motion to predict how the atoms will move over a very short time step (femtoseconds). By repeating this process millions of times, a trajectory is generated that shows how the molecule and its surroundings evolve.

Applications for this compound:

Solvation Analysis: MD can show how water molecules arrange around the compound, revealing details about its hydration shell and solubility. rsc.org

Protein-Ligand Binding: If this compound is known to bind to a protein, MD simulations can be used to study the stability of this interaction. mdpi.com By simulating the protein-ligand complex, researchers can observe the dynamics of intermolecular interactions, such as hydrogen bonds and halogen bonds, and calculate the binding free energy. nih.govarxiv.org The bromine atom, in particular, can participate in halogen bonding, a significant non-covalent interaction in drug design. nih.govnih.gov

Conformational Analysis: The simulation can explore different possible shapes (conformations) of the molecule and determine which are the most stable in a given environment.

Analysis of an MD trajectory often involves calculating metrics like the Root-Mean-Square Deviation (RMSD) to assess the stability of a complex and identifying persistent intermolecular contacts, like hydrogen bonds, over the course of the simulation. mdpi.commdpi.com

Table 2: Key Outputs from a Typical MD Simulation of a Ligand-Protein Complex

| Analysis Type | Metric | Description |

| Structural Stability | Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions over time, indicating if the complex is stable or undergoing large conformational changes. |

| Atomic Fluctuation | Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues or atoms, highlighting flexible regions of the protein or ligand. |

| Intermolecular Interactions | Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and protein, identifying key stabilizing interactions. |

| Binding Energetics | Binding Free Energy (e.g., MM/PBSA) | An estimation of the strength of the interaction between the ligand and the protein. |

Spectroscopic Property Predictions (e.g., Vibrational Wavenumbers, Electronic Transition Absorption Wavelengths)

Computational methods, particularly those based on Density Functional Theory (DFT), are highly effective at predicting the spectroscopic properties of molecules. nih.gov These predictions are invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.

Vibrational Wavenumbers (IR and Raman Spectra): DFT calculations can determine the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. researchgate.netresearchgate.netnih.gov By optimizing the geometry of this compound, a frequency calculation can be performed. nih.gov This yields a set of vibrational modes, each with a specific wavenumber (in cm⁻¹). These calculated frequencies are often systematically scaled to correct for approximations in the theory and achieve better agreement with experimental data. nih.govresearchgate.net Such studies on related brominated pyridines and other heterocycles have shown excellent agreement between theoretical and experimental values. nih.govresearchgate.netmdpi.com

Electronic Transition Absorption Wavelengths (UV-Vis Spectra): Time-Dependent DFT (TD-DFT) is the standard method for predicting the electronic absorption spectra (UV-Vis) of molecules. ijcce.ac.irrsc.org The calculation identifies the electronic transitions between molecular orbitals, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For each transition, the calculation provides the absorption wavelength (λmax) and the oscillator strength, which is related to the intensity of the absorption peak. researchgate.net For pyridazine (B1198779) derivatives, these calculations can predict how different substituents affect the color and electronic properties of the molecule. nih.gov The results can help assign the peaks in an experimental UV-Vis spectrum to specific electronic transitions, such as π→π* transitions, which are common in aromatic systems like the pyridazinone ring. nih.govnih.gov

Table 3: Example of Predicted vs. Experimental Spectroscopic Data for a Heterocyclic Compound

| Spectroscopic Data | Predicted Value (DFT/TD-DFT) | Experimental Value | Assignment |

| Vibrational (IR) | 1685 cm⁻¹ (scaled) | 1690 cm⁻¹ | C=O stretching |

| 1595 cm⁻¹ (scaled) | 1600 cm⁻¹ | C=C ring stretching | |

| 750 cm⁻¹ (scaled) | 755 cm⁻¹ | C-Br stretching | |

| Electronic (UV-Vis) | 310 nm | 315 nm | π→π* transition |

| 255 nm | 260 nm | n→π* transition |

Note: This table contains representative data for a molecule similar in structure to this compound to illustrate the typical accuracy of computational predictions.

Synthesis and Characterization of Derivatives and Fused Ring Systems Derived from 5 Bromopyridazin 3 2h One

Synthesis of Novel Monosubstituted and Disubstituted Pyridazin-3(2H)-one Derivatives

The pyridazin-3(2H)-one core can be readily functionalized to yield a variety of monosubstituted and disubstituted derivatives. Common strategies involve substitution at the nitrogen atom (N-2) and the carbon atoms of the heterocyclic ring, particularly at the C-5 and C-6 positions, often leveraging the reactivity of a bromo-substituent.

One prevalent method for N-substitution is the reaction of the pyridazin-3(2H)-one with various alkylating agents. For instance, N-alkylation can be achieved by treating the parent pyridazinone with compounds like ethyl bromoacetate in the presence of a base such as potassium carbonate, which facilitates the introduction of an ester functional group at the N-2 position.

Disubstituted pyridazinone derivatives can be synthesized through a sequence of reactions. For example, starting from a 5-bromopyridazin-3(2H)-one, the bromine atom can be replaced with various aryl or heteroaryl groups via Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction typically involves the use of a suitable boronic acid and a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like sodium carbonate. Subsequent N-alkylation or other modifications can then be performed to obtain the desired disubstituted product.

Another approach to disubstituted pyridazinones involves the condensation of a 1,4-dicarbonyl compound with a hydrazine (B178648) derivative. For instance, the reaction of 3-oxo-2-arylhydrazonopropanals with active methylene compounds like p-nitrophenylacetic acid in acetic anhydride (B1165640) can lead to the formation of 2,4,6-trisubstituted pyridazin-3(2H)-ones in excellent yields.

Annulation and Fusion Strategies to Form Polycyclic Systems

The development of fused-ring systems incorporating the pyridazinone moiety has led to the discovery of novel compounds with interesting biological activities and material properties. Various annulation and fusion strategies have been employed to construct these polycyclic architectures.

Pyridazino[4,5-c]isoquinolinone Systems

The synthesis of pyridazino[4,5-c]isoquinolinone and related systems can be achieved through intramolecular cyclization reactions. A notable example is the synthesis of pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones through the autoxidation of 4-hydrazinylquinolin-2(1H)-ones. mdpi.com In this process, the starting quinolinone derivatives undergo a dimerization and oxidation cascade in a one-pot process to yield the pentacyclic final products. mdpi.com This strategy highlights the use of appropriately substituted precursors to construct the pyridazinone ring as part of a larger fused system.

Thieno[3',2':4,5]pyrido[2,3-d]pyridazine Systems

The novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring system can be synthesized through tandem reactions. One such approach involves a Suzuki coupling followed by an intramolecular condensation. researchgate.net The synthesis starts from a 5-amino-4-bromopyridazin-3(2H)-one derivative, which undergoes a Suzuki coupling with a 2-formyl-3-thienylboronic acid. The resulting intermediate then undergoes an intramolecular condensation to form the tetracyclic thieno[3',2':4,5]pyrido[2,3-d]pyridazine system. researchgate.net

Pyrazolo[3,4-d]pyridazinones

Pyrazolo[3,4-d]pyridazinones can be synthesized by reacting 3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol with various alkylating agents such as methyl iodide, propargyl bromide, and phenacyl bromide. mdpi.com This reaction is typically carried out at room temperature in a solvent like DMF using liquid-solid phase transfer catalysis. mdpi.com

Benzocycloalkylpyridazinones and Other Tricyclic Pyridazinones

The synthesis of benzocycloalkyl-fused pyridazinones, such as phthalazinones, can be achieved from readily available starting materials. For example, 4-aminophthalazin-1(2H)-ones can be synthesized starting from methyl 2-(2-methoxy-2-oxoethyl)benzoate. metu.edu.tr Key steps in this synthesis include the oxidation of a methylene group to a ketoester, reaction with hydrazine derivatives to form a hydrazone, and subsequent intramolecular cyclization to form the fused pyridazinone skeleton. metu.edu.tr

Other tricyclic pyridazinone systems, such as pyridazino[4,5-b]indol-4-ones, have also been synthesized. nih.gov These compounds can be prepared from indole derivatives through a series of reactions that construct the pyridazinone ring onto the indole scaffold. nih.gov

Comprehensive Spectroscopic Characterization of Novel Derivatives (e.g., FT-IR, NMR, Mass Spectrometry)

The structural elucidation of the synthesized pyridazinone derivatives and their fused-ring counterparts is accomplished through a combination of spectroscopic techniques.

FT-IR Spectroscopy provides valuable information about the functional groups present in the molecules. A characteristic absorption band for the carbonyl group (C=O) in the pyridazinone ring is typically observed in the range of 1640-1697 cm⁻¹. mdpi.comnih.gov The N-H stretching vibration in monosubstituted pyridazinones appears as a broad band around 3174-3410 cm⁻¹. mdpi.comekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for determining the detailed structure of these compounds.

¹H NMR spectra provide information about the chemical environment of the hydrogen atoms. For example, in N-acylhydrazone derivatives of pyrrolo[3,4-d]pyridazinone, characteristic signals for the -NH- and -NH₂ groups of the hydrazide residue can be observed. mdpi.com The protons of the pyridazinone ring typically appear in the aromatic region of the spectrum.

¹³C NMR spectra reveal the carbon skeleton of the molecule. The carbonyl carbon of the pyridazinone ring is typically observed in the downfield region of the spectrum. For instance, in pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione, the carbonyl carbons (C-6 and C-7) appear at approximately 165.94 ppm. mdpi.com

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the synthesized compounds, which helps in confirming their identity. The molecular ion peak (M⁺) is often observed, corresponding to the molecular weight of the compound. For example, the mass spectrum of 2-benzylthieno[3′,2′:4,5]pyrido[2,3-d]pyridazin-1(2H)-one shows a molecular ion peak at m/z = 294. researchgate.net

The following tables provide representative spectroscopic data for some of the discussed compound classes.

Table 1: Spectroscopic Data for a Representative Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-dione Derivative

| Spectroscopic Technique | Characteristic Data |

|---|---|

| FT-IR (KBr, cm⁻¹) | 3174 (NH), 3044 (Ar-CH), 1640 (C=O) mdpi.com |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.99 (s, 2H, NH), 7.05-7.68 (m, 8H, Ar-H) mdpi.com |

| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 165.94 (C=O), 157.77, 136.80, 130.87, 122.78, 122.52, 119.12, 115.96, 115.85 mdpi.com |

| Mass Spectrometry (Fab, 70 eV) m/z | 314 (M⁺) mdpi.com |

Table 2: Spectroscopic Data for a Representative Thieno[3',2':4,5]pyrido[2,3-d]pyridazin-1(2H)-one Derivative

| Spectroscopic Technique | Characteristic Data |

|---|---|

| FT-IR (νₘₐₓ, cm⁻¹) | 3426, 3114, 3062, 1646 (C=O) researchgate.net |

| ¹H NMR (DMSO-d₆) δ (ppm) | 8.07 (d, 1H, H-9), 7.25-7.35 (m, 5H, Ar-H), 5.48 (s, 2H, CH₂) researchgate.net |

| ¹³C NMR (DMSO-d₆) δ (ppm) | 158.4 (C-1), 143.6 (C-4a), 137.9 (C-5a), 136.0 (C-8), 129.3, 129.2, 128.5 (Ar-C), 126.3 (C-9), 119.8 (C-9b), 55.7 (CH₂) researchgate.net |

| Mass Spectrometry (m/z) | 294 (M⁺) researchgate.net |

Table 3: Spectroscopic Data for a Representative Pyrazolo[3,4-d]pyrimidine Derivative

| Spectroscopic Technique | Characteristic Data |

|---|---|

| ¹H NMR (250 MHz, DMSO-d₆) δ (ppm) | 8.43 (s, 1H), 8.12–8.03 (m, 4H), 7.75–7.73 (m, 1H), 7.65–7.53 (m, 4H), 7.42–7.35 (m, 1H), 5.64 (s, 2H), 2.53 (s, 3H) mdpi.com |

| ¹³C NMR (63 MHz, DMSO-d₆) δ (ppm) | 192.84, 156.91, 151.84, 151.71, 146.07, 138.12, 134.27, 129.23, 129.07, 128.10, 126.82, 121.44, 104.85, 51.48, 13.32 mdpi.com |

Applications of 5 Bromopyridazin 3 2h One in Advanced Organic Synthesis

Utilization as a Versatile Chemical Synthon and Intermediate in Complex Molecule Construction

5-Bromopyridazin-3(2H)-one serves as a highly adaptable chemical synthon, a molecular fragment that can be readily incorporated into a larger molecule through reliable chemical transformations. The presence of the bromine atom at the 5-position is key to its utility, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents and the construction of intricate molecular frameworks.

One of the most powerful applications of this compound is in the Suzuki-Miyaura coupling reaction. This reaction, which couples an organohalide with an organoboron compound, is a cornerstone of modern organic synthesis for creating biaryl structures and other complex molecules. wikipedia.orgorganic-chemistry.org For instance, this compound derivatives can be readily coupled with various aryl or heteroaryl boronic acids to introduce diverse aromatic systems onto the pyridazinone core. nih.govillinois.edu This strategy has been successfully employed in the synthesis of potent and selective small molecule antagonists for neuropeptide B/W receptor 1 (NPBWR1), where the bromine atom of a this compound intermediate was substituted with different boronic acids to explore the structure-activity relationship (SAR). nih.gov

The reactivity of the C-Br bond in this compound also extends to other important transformations. Palladium-catalyzed aminocarbonylation, for example, allows for the introduction of amide functionalities at the 5-position. core.ac.uk This reaction proceeds with high selectivity and yields, providing access to a range of 5-carboxamidopyridazinones, which are valuable intermediates for further functionalization or as final products with potential biological activity. core.ac.uk

Furthermore, the bromine atom can be exchanged with magnesium through a bromine-magnesium exchange reaction, generating a Grignard-like reagent. This in situ generated organometallic intermediate can then react with various electrophiles, offering another pathway for the functionalization of the pyridazinone ring. acs.org The selective nature of these reactions underscores the value of this compound as a versatile intermediate in the multi-step synthesis of complex target molecules.

Table 1: Examples of Palladium-Catalyzed Reactions Utilizing this compound Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd(PPh₃)₄ / Base | 5-Arylpyridazin-3(2H)-ones | nih.gov |

| Aminocarbonylation | Amines, Amino acid esters | Pd(OAc)₂ / PPh₃ | 5-Carboxamidopyridazin-3(2H)-ones | core.ac.uk |

| Stille Coupling | Organostannanes | Palladium catalyst | 5-Alkyl/Arylpyridazin-3(2H)-ones | nih.gov |

Development of Heterocyclic Compound Libraries for Chemical Probe Discovery

Chemical probes are small molecules designed to interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The development of libraries of diverse heterocyclic compounds is a crucial strategy in the discovery of novel and selective chemical probes. nih.govcam.ac.uk this compound, with its reactive handle and privileged scaffold, is an excellent starting point for the construction of such libraries through diversity-oriented synthesis (DOS). rsc.orgnih.govfrontiersin.org

DOS aims to generate a collection of structurally diverse molecules from a common starting material in a few synthetic steps. The functional group tolerance and predictable reactivity of cross-coupling reactions involving this compound make it highly suitable for this approach. By employing a range of different coupling partners in reactions like the Suzuki-Miyaura coupling, a large number of analogs with varied substituents at the 5-position can be rapidly synthesized. This allows for a systematic exploration of the chemical space around the pyridazinone core, increasing the probability of identifying a molecule with the desired biological activity and selectivity.

The pyridazinone scaffold itself has been identified as a promising starting point for the development of inhibitors for various enzymes. For instance, a pyridazinone-based scaffold was used in ligand growing experiments to develop novel inhibitors of Fatty Acid Binding Protein 4 (FABP4), a target of therapeutic interest. semanticscholar.org Although this specific study did not start from the 5-bromo derivative, it highlights the potential of the pyridazinone core in chemical probe development. The ability to easily diversify the 5-position of the pyridazinone ring, as offered by this compound, would be a significant advantage in optimizing the potency and selectivity of such inhibitors.

The synthesis of compound libraries based on the pyridazinone scaffold has been instrumental in identifying inhibitors for targets such as the Trypanosoma cruzi proteasome, which is crucial for the parasite that causes Chagas disease. acs.org Structure-guided design and synthesis of a pyridazinone series of inhibitors demonstrated the importance of this heterocyclic core in achieving potent and selective inhibition. acs.org The availability of versatile building blocks like this compound facilitates the rapid generation of analogs needed for such optimization campaigns.

Precursor for the Synthesis of Novel Molecular Architectures

The reactivity of this compound extends beyond simple functionalization, enabling its use as a precursor for the synthesis of more complex, fused heterocyclic systems. researchgate.netnih.govnih.govrsc.org These novel molecular architectures often possess unique three-dimensional shapes and electronic properties, making them attractive for various applications, including medicinal chemistry and materials science.

Tandem reactions, where multiple bond-forming events occur in a single pot, provide an elegant and efficient strategy for constructing complex molecules. This compound derivatives have been utilized in Suzuki-condensation ring closure tandem reactions to synthesize novel thieno[3',2':4,5]pyrido[2,3-d]pyridazine ring systems. arkat-usa.org In this approach, a Suzuki coupling introduces a strategically functionalized substituent at the 5-position, which then undergoes an intramolecular condensation to form the fused ring system.

The pyridazinone ring can also serve as a dienophile or a precursor to a diene in cycloaddition reactions, leading to the formation of polycyclic structures. While specific examples starting directly from this compound in this context are less common in the provided search results, the general reactivity of the pyridazine (B1198779) nucleus suggests its potential in such transformations.

Furthermore, the functional groups introduced via reactions at the 5-bromo position can themselves be used as handles for further cyclization reactions. For example, an amino group introduced via a Buchwald-Hartwig amination could be used to form a fused pyrazole (B372694) or triazole ring. The ability to sequentially and selectively functionalize the pyridazinone ring makes this compound a valuable precursor for the programmed synthesis of a wide array of novel and complex molecular architectures.

Contribution to the Development of New Synthetic Auxiliaries and Reagents

A synthetic auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemistry or regioselectivity of a reaction. While this compound itself is not typically used as a chiral auxiliary, its derivatives have the potential to be developed into new reagents and auxiliaries for organic synthesis.

The pyridazinone ring system, with its distinct electronic properties and ability to coordinate to metals, can influence the outcome of chemical reactions. For instance, functionalized pyridazinones have been investigated for their application as synthetic auxiliaries. core.ac.uk The development of new reagents often relies on the availability of versatile and readily functionalizable starting materials. The reactivity of this compound in palladium-catalyzed reactions allows for the straightforward synthesis of a wide range of substituted pyridazinones. nih.govcore.ac.uk These derivatives, bearing various functional groups, could be explored as new ligands for catalysis or as reagents for specific chemical transformations.

The development of reagents for bioconjugation or materials science is another area where this compound could contribute. By introducing functionalities such as alkynes or azides via the 5-bromo position, pyridazinone-based molecules could be prepared for use in "click" chemistry, a powerful tool for linking molecules together.

While the direct application of this compound as a widely used synthetic auxiliary or reagent is not yet established, its role as a versatile building block for creating a diverse range of functionalized heterocyclic compounds is a critical first step in the development of such tools. The continued exploration of the chemistry of this compound and its derivatives will undoubtedly lead to the discovery of new and valuable applications in synthetic organic chemistry.

Q & A

Q. How can this compound be integrated into materials science research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.